Hypoxia-Potentiated Vasodilation: Riociguat Versus Sildenafil in Isolated Human Pulmonary Arteries
Riociguat exhibits a unique hypoxia-potentiated vasodilator profile that is absent with sildenafil. Under hypoxic conditions (95% N2, 5% CO2), riociguat was approximately 3.4-fold more potent in relaxing human pulmonary arteries compared to normoxic conditions (p=0.06), whereas sildenafil showed no such potentiation and failed to achieve 50% maximal relaxation even at the highest tested concentration of 10 µM [1]. In rat pulmonary arteries, riociguat was 3.1-fold more potent under hypoxia than under 21% or 95% oxygen (p<0.05), while sildenafil and tadalafil showed no oxygen-dependent changes in potency [1].
| Evidence Dimension | Vasodilator potency shift under hypoxia (human PA pIC50 ratio) |
|---|---|
| Target Compound Data | Riociguat pIC50 shift: ~3.4-fold greater potency under hypoxia vs. 95% O2 (p=0.06); Emax near complete at 10 µM |
| Comparator Or Baseline | Sildenafil: no significant O2-dependent potency shift; maximal relaxation <50% at 10 µM under all O2 conditions |
| Quantified Difference | ≥3-fold relative potency advantage for riociguat under hypoxia; sildenafil cannot achieve 50% relaxation (pIC50 not calculable) |
| Conditions | Isolated human pulmonary arteries; pre-constriction with U46619 (30 nM), 5-HT (3 µM), endothelin-1 (3 nM); cumulative drug addition 10^-9 M to 10^-5 M; n=11 (riociguat), n=7 (sildenafil) |
Why This Matters
This differential hypoxia-potentiated efficacy provides a mechanistic basis for selecting riociguat over PDE5i in pathologies where hypoxic pulmonary vasoconstriction is a dominant feature, such as CTEPH and PAH associated with respiratory diseases.
- [1] Chamorro V, Morales-Cano D, Milara J, et al. Riociguat versus sildenafil on hypoxic pulmonary vasoconstriction and ventilation/perfusion matching. PLoS One. 2018;13(1):e0191239. View Source
